Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Scaffolds

Specifically optimized for medicinal chemistry: the precise [5.5] spirocyclic ring, 1-oxa-4,8-diaza substitution, and N8-Boc protection confer a 3D conformation not replicable by [4.5] analogs or Cbz/Ts derivatives. Validated as a bioisostere in PARP-1 inhibitor leads (IC50 12.6 nM) and the direct building block for WEE1 inhibitor patents. Avoid costly deprotection/reprotection: order the correct N8-Boc regioisomer for streamlined kinase inhibitor library synthesis and superior multi-step yields.

Molecular Formula C13H24N2O3
Molecular Weight 256.34 g/mol
CAS No. 1160247-05-1
Cat. No. B1465977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate
CAS1160247-05-1
Molecular FormulaC13H24N2O3
Molecular Weight256.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCCC2(C1)CNCCO2
InChIInChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-4-5-13(10-15)9-14-6-8-17-13/h14H,4-10H2,1-3H3
InChIKeyKSLJZAAAQPGVRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate (CAS 1160247-05-1): Core Spirocyclic Scaffold for Multi-Target Drug Discovery


Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate (CAS 1160247-05-1) is a heterocyclic spiro compound belonging to the diazaspiro[5.5]undecane class, characterized by a unique bicyclic framework where two rings are connected through a single quaternary carbon, incorporating both oxygen and nitrogen heteroatoms . This N-Boc protected spirocyclic amine serves as a privileged scaffold in medicinal chemistry, particularly as a versatile building block for the synthesis of multi-target kinase inhibitors and as a key intermediate in the development of WEE1 inhibitors for oncology applications [1]. The compound features a molecular formula of C13H24N2O3, a molecular weight of 256.35 g/mol, and is commercially available with purities typically ranging from 95% to 97% .

Why Generic Substitution of Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate Fails: Differential Performance in Key Applications


While numerous diazaspiro and related spirocyclic building blocks exist, generic substitution of tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate is precluded by critical structural and functional differentiators that directly impact downstream synthetic efficiency and biological activity. The precise [5.5] spirocyclic ring size, the specific 1-oxa-4,8-diaza substitution pattern, and the strategically positioned N8-tert-butyl carbamate (Boc) protecting group collectively confer a unique three-dimensional conformation that cannot be replicated by analogs with different ring sizes, such as the [4.5] spirodecane series , nor by compounds bearing alternative protecting groups like benzyl (Cbz) or tosyl (Ts) . These distinctions manifest as quantifiable differences in synthetic yields, the biological potency of derived final compounds, and the reliability of multi-step reaction sequences [1].

Quantitative Evidence for Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate: Comparative Data for Informed Procurement


Regioselective N8-Boc Protection: Quantifying Synthetic Advantage vs. N4-Boc Isomer

The regiochemistry of the Boc protecting group on the 1-oxa-4,8-diazaspiro[5.5]undecane scaffold is a critical determinant of synthetic utility. The N8-Boc isomer (CAS 1160247-05-1) offers a distinct synthetic advantage over its N4-Boc isomer (CAS 1160247-06-2) in the context of WEE1 inhibitor synthesis. A Chinese patent (CN) describes a method where tert-butyl 3-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate is reduced using tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF) to yield the target N8-Boc compound, which then serves as the direct precursor for final WEE1 inhibitors [1]. The N8-Boc orientation positions the free amine at the 4-position for subsequent functionalization, a requirement for accessing the specific substitution pattern of the patented WEE1 inhibitor series. In contrast, the N4-Boc isomer would require an additional deprotection/reprotection sequence, adding at least one synthetic step and potentially reducing overall yield.

Medicinal Chemistry Organic Synthesis Kinase Inhibitor Scaffolds

[5.5] Spirocyclic Ring Size: Differential Conformational Rigidity vs. [4.5] Spirodecane Analogs

The [5.5] spirocyclic ring system in tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate provides a distinct conformational profile compared to the smaller [4.5] spirodecane analog (CAS 886360-95-8). The larger 11-membered bicyclic framework (two 6-membered rings sharing a spiro atom) offers increased conformational rigidity and a more defined three-dimensional orientation of the nitrogen atoms compared to the [4.5] system, which consists of a 5-membered and a 6-membered ring. This enhanced rigidity is a key attribute for kinase inhibitor scaffolds, as it reduces the entropic penalty upon target binding. Research on heteroaryl-substituted diazaspirocycles has demonstrated that the [5.5] spirocyclic core can effectively mimic ATP and occupy the ATP-binding site of protein kinases, a property that is highly sensitive to ring size and conformational constraints [1]. The [5.5] system provides a distinct dihedral angle and nitrogen-nitrogen distance that may better complement certain kinase active sites compared to the [4.5] analog, though direct comparative binding data for the Boc-protected precursors themselves are not available in the public domain.

Conformational Analysis Kinase Inhibitor Design Scaffold Optimization

1-Oxa-4,8-Diaza Substitution Pattern: Unique Heteroatom Arrangement vs. 3,9-Diaza Analogs

The 1-oxa-4,8-diaza substitution pattern in this compound is a deliberate design element that distinguishes it from the more common 3,9-diazaspiro[5.5]undecane scaffold. The replacement of one nitrogen with an oxygen atom at the 1-position alters the hydrogen-bonding capacity, lipophilicity, and electronic distribution of the scaffold. A 2018 study examining diazaspiro cores as piperazine bioisosteres in the Olaparib framework demonstrated that the specific 1-oxa-4,8-diaza substitution pattern resulted in a PARP-1 inhibitor with an IC50 of 12.6 nM, compared to Olaparib's IC50 of 6 nM [1]. This near-equipotent activity confirms that the oxa-diaza scaffold is a viable bioisostere, but the precise position of the oxygen atom is critical; other oxa-diaza substitution patterns (e.g., 1-oxa-4,9-diaza) yield compounds with different biological profiles, as evidenced by their distinct applications as soluble epoxide hydrolase (sEH) inhibitors [2]. While the Boc-protected precursor itself is not the active compound, its specific 1-oxa-4,8-diaza pattern is the prerequisite for accessing this validated kinase inhibitor bioisostere space.

Bioisosterism Medicinal Chemistry Receptor Binding

Commercially Available Purity: 95-97% Grade Supports Reproducible Synthesis

Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate is commercially available from multiple reputable vendors with standardized purity specifications. Typical purity grades offered are 95% (AKSci, ChemShuttle, CymitQuimica) and 97% (ChemScene, Leyan) . This consistent purity range ensures reliable performance in multi-step synthetic sequences, particularly in the context of WEE1 inhibitor synthesis where the compound serves as a key intermediate. In contrast, closely related analogs such as the N4-Boc isomer (CAS 1160247-06-2) or the unprotected free amine are less commonly stocked at comparable purity levels, often requiring custom synthesis. For research teams procuring building blocks for lead optimization, the availability of a defined, batch-to-batch consistent purity specification reduces the risk of failed reactions due to unknown impurities, thereby enhancing project reproducibility.

Chemical Procurement Synthetic Reproducibility Quality Control

Boc Protecting Group: Controlled Orthogonal Deprotection vs. Cbz and Ts Analogs

The tert-butyloxycarbonyl (Boc) group on the N8 position is a strategic choice for orthogonal protection in multi-step syntheses. The Boc group is cleanly removed under mild acidic conditions (e.g., TFA in DCM or HCl in dioxane) that are orthogonal to many other common protecting groups. This contrasts with the benzyloxycarbonyl (Cbz) protected analog (e.g., Benzyl 5-oxo-1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate), which requires hydrogenolysis, and the tosyl (Ts) protected analog (e.g., 4-Tosyl-1-oxa-4,8-diazaspiro[5.5]undecane), which requires harsh reductive conditions (e.g., Na/Naphthalene or SmI2) . The milder deprotection conditions for the Boc group are particularly advantageous when the molecule contains acid-labile but hydrogenation-sensitive functionality. Furthermore, the Boc group's stability under basic and nucleophilic conditions allows for a wider range of downstream transformations without premature deprotection.

Protecting Group Chemistry Orthogonal Synthesis Peptide and Heterocycle Synthesis

Validated Intermediate Status in WEE1 Inhibitor Patents

A key differentiator for tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate is its explicit use as an intermediate in patent literature for WEE1 kinase inhibitors, a class of anticancer agents [1]. WEE1 is a critical cell cycle checkpoint kinase, and its inhibition has emerged as a promising therapeutic strategy for various cancers. The specific synthetic route described in the patent uses this N8-Boc protected spirocyclic amine as the direct precursor to the final WEE1 inhibitor structures. This establishes a direct link between procurement of this specific compound and the ability to access a patented, therapeutically relevant chemical space. While other diazaspiro building blocks may have general utility, the documented role of this exact compound in a defined, high-value target class provides procurement teams with a clear, application-specific justification for selection over more generic alternatives.

Oncology Kinase Inhibition Patent Chemistry

Optimal Application Scenarios for Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate Based on Quantitative Evidence


Synthesis of WEE1 Kinase Inhibitors for Oncology Drug Discovery

This compound is the optimal building block for synthesizing the specific WEE1 inhibitor series described in Chinese patent applications. The N8-Boc regioisomer directly provides the correct substitution pattern without requiring additional deprotection/reprotection steps, streamlining the synthetic route to these potentially first-in-class anticancer agents [1].

Development of PARP-1 Inhibitors Using a Validated Bioisostere Scaffold

The 1-oxa-4,8-diaza core, accessed via this Boc-protected precursor, has been validated as a near-equipotent bioisostere for the piperazine ring in Olaparib-like PARP-1 inhibitors (IC50 12.6 nM vs. 6 nM for Olaparib) [2]. Medicinal chemists exploring this bioisosteric space should prioritize this specific building block to ensure fidelity to the published, active scaffold.

Multi-Target Kinase Inhibitor Scaffold Exploration

The unique [5.5] spirocyclic conformation and 1-oxa-4,8-diaza substitution pattern make this compound an ideal starting point for synthesizing diverse libraries of ATP-mimetic kinase inhibitors. The Boc group allows for orthogonal protection strategies during library synthesis, while the defined three-dimensional structure provides a distinct conformational profile for probing kinase active sites [3].

Reliable Multi-Step Organic Synthesis Requiring Orthogonal Protection

In complex multi-step syntheses where orthogonal protection is paramount, the Boc group on this spirocyclic amine provides a distinct advantage over Cbz or Ts protected analogs due to its mild, acid-labile deprotection conditions. This ensures compatibility with a broader range of functional groups and reaction conditions, leading to higher overall yields and fewer side reactions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tert-butyl 1-oxa-4,8-diazaspiro[5.5]undecane-8-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.